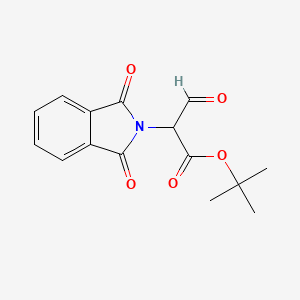

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate

Description

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate is a synthetic organic compound featuring a phthalimide (1,3-dioxo-isoindolyl) core linked to a tert-butyl ester via a 3-oxopropanoate spacer. The phthalimide moiety is a well-known pharmacophore with applications in medicinal chemistry, particularly in sickle cell disease (SCD) drug design and anti-inflammatory agents .

This suggests that the target compound may be prepared through similar methodologies, leveraging the tert-butyl ester’s stability during reaction conditions.

Properties

IUPAC Name |

tert-butyl 2-(1,3-dioxoisoindol-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-15(2,3)21-14(20)11(8-17)16-12(18)9-6-4-5-7-10(9)13(16)19/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUWUXDUCLLPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302528 | |

| Record name | tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40367-35-9 | |

| Record name | 1,1-Dimethylethyl α-formyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40367-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151772 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040367359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC151772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of drugs targeting various diseases.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoate with structurally related phthalimide derivatives, focusing on functional groups, biological activity, and toxicity.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact on Toxicity: Nitrate esters (C1–C6): Exhibit mutagenicity in AMES tests (e.g., C5: 4,803 revertants/μmol in TA102 ), attributed to nitrate’s NO-releasing properties. However, their genotoxicity (micronucleus test) is lower than hydroxyurea (HU), a standard SCD drug . Sulfonates/sulfonamides (XXIVb, XXVIe): Lack mutagenicity data but are designed for enzyme inhibition, suggesting different metabolic pathways .

Biological Activity: Nitrate derivatives (C1–C6) show NO-donor activity, critical for vasodilation and SCD symptom relief . The target compound’s 3-oxopropanoate group could act as a Michael acceptor, enabling covalent binding to biological targets, though this requires validation.

Structural Modifications :

- Meta-substitution (e.g., C3: 3-(1,3-dioxoisoindol-2-yl)benzyl nitrate) reduces mutagenicity compared to para-substituted analogs .

- Spacer length : Longer chains (e.g., hexanesulfonate in XXIVb ) may improve solubility but reduce membrane permeability.

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Topological Polar Surface Area (Ų) | Water Solubility |

|---|---|---|---|

| Target Compound | ~2.5 (tert-butyl ester) | ~89.1 | Low (ester dominance) |

| C1 | ~1.8 (methyl nitrate) | ~110 | Moderate |

| C5 | ~2.7 (benzyl nitrate) | ~110 | Low |

| XXIVb | <0 (sulfonate) | ~120 | High |

Biological Activity

Tert-butyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoate is a compound of significant interest in various fields of research, particularly in pharmaceutical development, organic synthesis, and biochemical studies. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C22H24N2O4

- Molecular Weight : 380.44 g/mol

- CAS Number : 885266-56-8

Applications in Research

- Pharmaceutical Development

- Organic Synthesis

- Material Science

- Agricultural Chemistry

- Biochemical Research

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential .

Neuroprotective Effects

Studies have shown that derivatives of isoindole compounds can exert neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation. These effects are particularly relevant for developing treatments for neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases that play a role in cancer progression .

Study on Neuroprotective Effects

In a recent study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated significant protection against cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Enzyme Inhibition Assays

Another study focused on the enzyme inhibition properties of the compound. Using various biochemical assays, the compound was found to inhibit the activity of specific kinases involved in cancer cell proliferation. This finding supports further exploration of its role in cancer therapeutics.

Data Table: Summary of Biological Activities

Q & A

Q. What statistical methods validate reproducibility in synthetic yields?

Q. How to interpret conflicting bioactivity results across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., bacterial strains, incubation times).

- Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups on isoindole) on activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.